Fmoc-Dap(Dde)-OH

Description

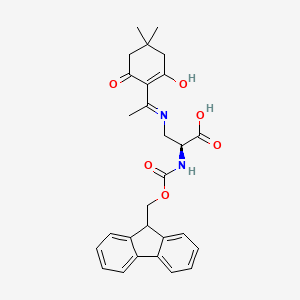

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPBZQFNSMWQIL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673970 | |

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247127-51-1 | |

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Dap(Dde)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Dap(Dde)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures. This document provides a comprehensive technical overview of its structure, properties, and the experimental protocols essential for its effective use. Its utility is rooted in the orthogonal nature of its two protecting groups, the 9-fluorenylmethoxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which allows for site-specific modifications of peptides.[1]

Core Chemical Structure

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its structure is defined by three key functional components:

-

Fmoc Group (9-fluorenylmethoxycarbonyl): Attached to the α-amino group (Nα), the Fmoc group is a base-labile protecting group. Its removal is a fundamental step in the iterative elongation of the peptide chain during Fmoc-based SPPS.[2]

-

Dap Core (L-2,3-diaminopropionic acid): This amino acid provides the core scaffold, featuring two amino groups (α and β) that allow for the introduction of branching or other modifications within a peptide sequence.

-

Dde Group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): This group protects the side-chain β-amino group (Nβ). The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and acidic conditions for resin cleavage (e.g., TFA), but it can be selectively cleaved using hydrazine.[1] This orthogonality is crucial for advanced peptide design.[3]

Caption: Molecular structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₀N₂O₆ | [4][5][6] |

| Molecular Weight | 490.5 g/mol | [4] |

| Exact Mass | 490.21038668 Da | [4] |

| CAS Number | 247127-51-1 | [4][5][6] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid | [4] |

| Synonyms | Fmoc-L-Dap(Dde)-OH, Fmoc-Dpr(Dde)-OH | [5] |

Note: Data corresponds to the L-isomer, which is commonly used in peptide synthesis.

Experimental Protocols: Orthogonal Deprotection

The strategic application of this compound hinges on the ability to selectively remove either the Fmoc or the Dde protecting group while the other remains intact. This allows for either peptide chain elongation or side-chain modification, respectively.

This procedure is a standard step in SPPS to expose the Nα-amine for coupling the next amino acid.

-

Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.[2][7] Agitate the mixture for 1-3 minutes. Drain the solution.

-

Second Treatment: Repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes to ensure complete removal.[7]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[2][7]

-

Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.[2]

This protocol is employed when site-specific modification of the Dap side chain is desired.

-

Resin Preparation: After completing the desired peptide sequence, ensure the N-terminus is protected (e.g., with a Boc group if necessary, as hydrazine can also remove the Fmoc group).[3][8] Wash the resin thoroughly with DMF.

-

Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[1][7]

-

Deprotection Reaction: Add the 2% hydrazine solution to the resin (approximately 10-25 mL per gram of resin).[8][9] Agitate gently at room temperature.

-

Reaction Time: The deprotection is typically rapid. Perform the treatment for 3 minutes and drain. Repeat this step two more times (total of 3 treatments).[8][9]

-

Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove hydrazine and the pyrazole byproduct.[1][7] The exposed β-amine is now ready for subsequent reactions, such as acylation or conjugation.

| Protecting Group | Reagent | Solvent | Typical Time | Stability |

| Fmoc | 20% Piperidine | DMF | 2 x (1-10 min) | Labile to base |

| Dde | 2% Hydrazine Monohydrate | DMF | 3 x 3 min | Labile to hydrazine; stable to acid/base |

Note: For lengthy syntheses, the more sterically hindered ivDde group may offer greater stability against premature removal by piperidine.[9][10]

Application Workflow in SPPS

The orthogonal nature of this compound enables a divergent synthetic strategy on the solid support. The following diagram illustrates a typical workflow for creating a branched peptide.

Caption: Workflow for synthesizing a branched peptide using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. This compound | C28H30N2O6 | CID 135742649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

Fmoc-Dap(Dde)-OH: A Comprehensive Technical Guide to Chemical Properties and Stability for Researchers and Drug Development Professionals

Introduction:

N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminopropionic acid, commonly known as Fmoc-Dap(Dde)-OH, is a crucial building block in modern peptide chemistry. Its unique orthogonal protecting group strategy, employing the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amine and the hydrazine-sensitive Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group for the β-amine, allows for the selective modification of peptide side chains. This technical guide provides an in-depth overview of the chemical properties, stability, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a white to off-white powder. A summary of its key chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C28H30N2O6 | [1][2][3] |

| Molecular Weight | 490.55 g/mol | [3][4] |

| CAS Number | 247127-51-1 | [2][3] |

| Appearance | Solid | |

| Solubility | Soluble in DMF | [5] |

Stability Profile

The stability of the protecting groups on this compound is paramount for its successful application in peptide synthesis. The Fmoc and Dde groups exhibit distinct lability profiles, which forms the basis of their orthogonal use.

Fmoc Group Stability: The Fmoc group is notoriously base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). It is, however, stable to acidic conditions commonly used for the removal of other protecting groups like Boc and for cleavage of the peptide from certain resins.

Dde Group Stability: The Dde group is characterized by its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and to strong acids like trifluoroacetic acid (TFA) used for Boc deprotection and peptide cleavage.[6][7] This stability allows for the retention of the Dde group while other protecting groups are removed. The primary method for Dde group removal is treatment with hydrazine.

A critical aspect of Dde group stability is the potential for migration. Under certain conditions, particularly during the piperidine-mediated deprotection of an adjacent Fmoc-protected lysine, the Dde group can migrate from one amine to another.[6][8] This side reaction can be minimized by carefully controlling the reaction conditions and deprotection times.[8] The use of the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group can also mitigate this issue.[6]

Storage: For long-term storage, it is recommended to keep this compound in a cool, dry place. Specifically, a storage temperature of 2-8°C is advised.[9]

Experimental Protocols

Detailed methodologies for the selective deprotection of the Fmoc and Dde groups are essential for the successful incorporation and modification of the Dap residue in a peptide sequence.

Fmoc Group Deprotection

The removal of the N-α-Fmoc group is a standard procedure in solid-phase peptide synthesis (SPPS).

Protocol:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.[10]

-

Allow the reaction to proceed for a specified time, typically ranging from a few minutes to an hour, often performed in two shorter treatments.[10]

-

Thoroughly wash the resin with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.[10]

Dde Group Deprotection

The selective removal of the N-β-Dde group is crucial for subsequent side-chain modifications.

Protocol using Hydrazine:

-

Ensure the N-terminal α-amine is protected (e.g., with a Boc group) as hydrazine can also remove the Fmoc group.[5][6]

-

Treat the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in DMF.[5][11]

-

Agitate the mixture for a short period, typically 3-10 minutes, and repeat the treatment two to three times.[5][11]

-

Thoroughly wash the resin with DMF to remove the reaction byproducts.[5]

Alternative Protocol using Hydroxylamine: For instances where complete orthogonality to the Fmoc group is required, an alternative deprotection method can be employed.

-

Prepare a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[5]

-

Treat the peptide-resin with this solution.

-

Allow the reaction to proceed for 30 minutes to an hour.[5]

-

Wash the resin extensively with DMF.[5]

Visualization of Chemical Structures and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Chemical structure of this compound.

Caption: Orthogonal deprotection workflow of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and drug development applications. The ability to selectively deprotect the β-amino group allows for:

-

Synthesis of Branched and Cyclic Peptides: The exposed β-amine can serve as an attachment point for another peptide chain or be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide, leading to the formation of branched or cyclic structures.[6]

-

Introduction of Labels and Conjugates: The free β-amine is an ideal site for the conjugation of fluorescent dyes, biotin, polyethylene glycol (PEG), or other moieties to create probes and modified therapeutic peptides.[12]

-

Combinatorial Chemistry: The orthogonal nature of the protecting groups is well-suited for the generation of peptide libraries with diverse side-chain modifications.

References

- 1. This compound | C28H30N2O6 | CID 135742649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. 001chemical.com [001chemical.com]

- 4. FMOC-D-DAP(DDE)-OH | 210830-03-8 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc-Dap-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Nα-Fmoc-Nβ-Dde-L-diaminopropionic Acid

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-Nβ-Dde-L-diaminopropionic acid (Fmoc-Dap(Dde)-OH), a critical building block for advanced peptide synthesis. This orthogonally protected amino acid is invaluable for researchers, scientists, and professionals in drug development, enabling the creation of complex peptides, including branched and cyclic structures, through solid-phase peptide synthesis (SPPS).

Introduction to Orthogonal Protection in Peptide Synthesis

In the multi-step synthesis of complex peptides, orthogonal protection is a fundamental strategy that allows for the selective removal of one type of protecting group in the presence of others. For L-2,3-diaminopropionic acid (Dap), which contains two primary amines (α and β), an effective orthogonal protection scheme is essential to control the sequence of chemical modifications.

The Fmoc (9-fluorenylmethoxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting groups represent a commonly employed orthogonal pair. The Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent, and is used to protect the α-amino group for stepwise peptide chain elongation. In contrast, the Dde group is stable to these basic conditions but can be selectively cleaved using hydrazine or hydroxylamine[1]. This differential reactivity allows for the selective deprotection of the β-amino group on the Dap side chain, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and payloads.

Synthetic Strategy for this compound

A common and efficient method for the synthesis of orthogonally protected L-diaminopropionic acid derivatives involves starting from a readily available chiral precursor, such as L-aspartic acid. A key transformation in this synthetic route is the Curtius rearrangement, which converts the side-chain carboxylic acid into a protected amino group[2][3].

The overall synthetic workflow can be visualized as a multi-step process starting from a suitably protected L-aspartic acid derivative.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of orthogonally protected amino acids.

This initial phase of the synthesis aims to produce an intermediate where the β-amino group is protected with a Boc group, which can later be deprotected and replaced with a Dde group.

Table 1: Reaction Protocol for the Synthesis of Fmoc-Dap(Boc)-OH

| Step | Procedure | Reagents & Solvents | Conditions |

| 1 | Acyl Azide Formation | Fmoc-Asp(OtBu)-OH, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF) | Stir at 0 °C for 1-2 hours, then warm to room temperature overnight. |

| 2 | Curtius Rearrangement & Trapping | tert-Butanol (t-BuOH) | Reflux the reaction mixture for 4-6 hours. |

| 3 | Work-up & Isolation | Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄ | Standard aqueous work-up and extraction. |

| 4 | Purification | Silica gel, Hexane/Ethyl acetate gradient | Column chromatography. |

This part of the protocol involves the deprotection of the Boc group from the β-amino group, followed by the introduction of the Dde protecting group.

Table 2: Protocol for Dde Protection

| Step | Procedure | Reagents & Solvents | Conditions |

| 1 | Boc Deprotection | Fmoc-Dap(Boc)-OH, Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Stir at room temperature for 1-2 hours. |

| 2 | Dde Protection | 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione, Triethylamine (TEA), Methanol (MeOH) | Stir at room temperature overnight. |

| 3 | Work-up & Isolation | Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄ | Standard aqueous work-up and extraction. |

| 4 | Purification | Silica gel, Hexane/Ethyl acetate gradient | Column chromatography. |

Purification and Characterization

The final product, this compound, is typically a white to off-white solid. Purification is crucial to ensure high purity for subsequent use in peptide synthesis.

-

Primary Purification: The crude product obtained after synthesis is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane. The fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: If necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed to obtain a highly pure product.

-

Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₀N₂O₆[4] |

| Molecular Weight | 490.5 g/mol [2] |

| CAS Number | 247127-51-1[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and other common organic solvents |

Orthogonal Deprotection Strategy in SPPS

The utility of this compound lies in the selective deprotection of the Fmoc and Dde groups during solid-phase peptide synthesis.

Table 4: Deprotection Protocols in SPPS

| Protecting Group | Deprotection Reagent | Conditions |

| Fmoc | 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) | 2 x 10 minutes at room temperature[5] |

| Dde | 2% (v/v) Hydrazine monohydrate in DMF | 3 x 3 minutes at room temperature |

Conclusion

The synthesis and purification of this compound provide a valuable tool for the construction of complex peptides with diverse functionalities. The orthogonal nature of the Fmoc and Dde protecting groups allows for precise control over the synthetic process, enabling the development of novel peptide-based therapeutics and research probes. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers in the field of peptide chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-Dap(Dde)-OH

For Researchers, Scientists, and Drug Development Professionals

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide architectures with high fidelity. Among these, the combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the selectively cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for side-chain amine protection offers a powerful tool for sophisticated peptide engineering. This technical guide provides a comprehensive overview of the orthogonal protection strategy employing Fmoc-Dap(Dde)-OH, a versatile building block for introducing a selectively addressable primary amine on the peptide backbone.

Core Principles of the Fmoc/Dde Orthogonal Strategy

In peptide synthesis, orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting one another. The Fmoc/Dde strategy is a prime example of this principle. The Nα-Fmoc group is stable to the mild acidic and nucleophilic conditions used for side-chain deprotection but is readily cleaved by secondary amines like piperidine. Conversely, the Dde group, protecting the side-chain amine of L-2,3-diaminopropionic acid (Dap), is stable to the basic conditions of Fmoc removal but can be selectively cleaved by dilute hydrazine.[1][2] This differential lability allows for the precise, site-specific modification of the Dap side-chain while the peptide remains anchored to the solid support and the N-terminus is protected.

The primary applications of this strategy include the synthesis of:

-

Branched Peptides: The deprotected Dap side-chain amine can serve as an initiation point for the synthesis of a second peptide chain.[3][4]

-

Cyclic Peptides: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or another side-chain carboxyl group.[3][5]

-

Site-Specific Labeling and Conjugation: Fluorescent dyes, biotin, cytotoxic drugs, or other moieties can be selectively attached to the Dap side-chain.[3][6]

Data Presentation: Deprotection Conditions

The following tables summarize the key quantitative parameters for the selective removal of the Fmoc and Dde protecting groups.

| Parameter | Fmoc Group Removal | Reference(s) |

| Primary Reagent | Piperidine | [7][8] |

| Concentration | 20% (v/v) in N,N-dimethylformamide (DMF) | [8][9] |

| Alternative Reagents | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | [2][10] |

| Reaction Time | 2-5 minutes, often repeated once | [8] |

| Temperature | Room Temperature | [8] |

| Monitoring | UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm | [11] |

| Parameter | Dde Group Removal (Standard Method) | Reference(s) |

| Primary Reagent | Hydrazine monohydrate | [1][12] |

| Concentration | 2% (v/v) in N,N-dimethylformamide (DMF) | [3][12] |

| Reaction Time | 3-10 minutes, repeated 2-3 times | [5][12][13] |

| Temperature | Room Temperature | [12] |

| Monitoring | UV absorbance of the indazole byproduct at ~290 nm | [3] |

| Caution | Hydrazine can also remove Fmoc groups; N-terminus should be protected (e.g., with Boc) if exposed.[10][12] Higher concentrations of hydrazine can lead to side reactions.[12] |

| Parameter | Dde Group Removal (Alternative Method for Fmoc Compatibility) | Reference(s) |

| Primary Reagents | Hydroxylamine hydrochloride and Imidazole | [12] |

| Concentration | e.g., 0.75 M Hydroxylamine HCl, 0.5 M Imidazole in N-Methyl-2-pyrrolidone (NMP) | [14] |

| Reaction Time | 30-120 minutes | [12][14] |

| Temperature | Room Temperature | [12] |

| Advantage | Offers better orthogonality, preserving the Nα-Fmoc group.[12] |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

Objective: To remove the Nα-Fmoc group from the terminal amino acid of a peptide-resin.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF for washing

-

Reaction vessel for SPPS

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[8]

-

Agitate the mixture for 2-3 minutes at room temperature.[8]

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time for 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

-

The resin is now ready for the next amino acid coupling step.

Protocol 2: Selective Dde Deprotection with Hydrazine

Objective: To selectively remove the Dde protecting group from the side-chain of a Dap residue on a peptide-resin.

Materials:

-

Dde-protected peptide-resin (with Nα-Fmoc or Boc protection)

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

-

DMF for washing

-

Reaction vessel for SPPS

Procedure:

-

Swell the Dde-protected peptide-resin in DMF for 30 minutes.[1]

-

Drain the DMF.

-

Add the 2% hydrazine in DMF solution to the resin (approximately 10-25 mL per gram of resin).[12]

-

Agitate the mixture at room temperature for 3-5 minutes.[14]

-

Drain the reagent solution.

-

Repeat steps 3-5 two more times to ensure complete removal.[12][14]

-

Wash the resin thoroughly with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[1]

-

The resin now has a free side-chain amine and is ready for subsequent modification.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. kohan.com.tw [kohan.com.tw]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Dde Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to modern peptide synthesis, enabling the precise construction of complex peptide architectures. Among the arsenal of protective groups available to chemists, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group holds a significant position, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). Its utility lies in its unique cleavage conditions, which are orthogonal to the acid-labile Boc group and the base-labile Fmoc group. This orthogonality allows for the selective deprotection of specific amino acid side chains, paving the way for the synthesis of branched peptides, cyclic peptides, and peptides with site-specific modifications.[1] This technical guide provides a comprehensive overview of the Dde protecting group, including its mechanism of action, experimental protocols, and applications in advanced peptide synthesis.

Core Principles of the Dde Protecting Group

The Dde group is primarily used to protect the primary amino groups of amino acid side chains, most commonly the ε-amino group of lysine.[2] Its stability under both the acidic conditions used for Boc-deprotection (e.g., trifluoroacetic acid, TFA) and the standard basic conditions for Fmoc-removal (e.g., piperidine in DMF) makes it an invaluable tool for complex synthetic strategies.[1][3]

The removal of the Dde group is typically achieved through treatment with a dilute solution of hydrazine in a suitable solvent, such as N,N-dimethylformamide (DMF).[1][2] This specific cleavage condition allows for the unmasking of the protected amine without affecting other protecting groups on the peptide, a concept known as orthogonality.

Mechanism of Cleavage

The cleavage of the Dde group by hydrazine proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, which results in the formation of a stable pyrazole byproduct and the release of the free amine.

References

A Deep Dive into Fmoc/Dde Chemistry for Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the success of Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide research and drug development. Among the various protection strategies, the combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for side-chain protection offers a powerful orthogonal approach. This guide provides an in-depth exploration of the core principles, experimental protocols, and applications of Fmoc/Dde chemistry in SPPS.

Core Principles of Fmoc/Dde Chemistry

The Fmoc group is a base-labile protecting group, a key feature that allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] This orthogonality is crucial as it enables the selective removal of the N-terminal protecting group without affecting the integrity of the side-chain protections.[2][3]

The Dde group, on the other hand, provides an additional layer of orthogonality. It is stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) and the strongly acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[4] The Dde group is selectively cleaved using a dilute solution of hydrazine in a suitable solvent like dimethylformamide (DMF).[4][5] This "quasi-orthogonal" system is instrumental in the synthesis of complex peptides, such as branched or cyclic structures.[5]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1][] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine.[2][7] This leads to a β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[3][7] The highly reactive DBF byproduct is subsequently scavenged by the excess amine to form a stable adduct, preventing unwanted side reactions with the newly deprotected N-terminus.[3][7]

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H2N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Intermediate [label="+ Piperidine", fontcolor="#202124"]; Piperidine -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="β-elimination", fontcolor="#202124"]; Intermediate -> DBF [style=dashed]; DBF -> DBF_Adduct [label="+ Piperidine", fontcolor="#202124"]; Piperidine -> DBF_Adduct [style=invis]; } caption: "Mechanism of Fmoc deprotection by piperidine."

The Mechanism of Dde Deprotection

The Dde protecting group is removed under mild conditions using a solution of hydrazine. The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring, followed by a cyclization and elimination cascade that releases the free amine.

// Nodes Dde_Peptide [label="Dde-NH-SideChain-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Hydrazine (2% in DMF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H2N-SideChain-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Cyclic Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dde_Peptide -> Intermediate [label="+ Hydrazine", fontcolor="#202124"]; Hydrazine -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="Rearrangement & Cleavage", fontcolor="#202124"]; Intermediate -> Byproduct [style=dashed]; } caption: "Mechanism of Dde deprotection by hydrazine."

Quantitative Data on Deprotection Conditions

The efficiency and kinetics of Fmoc and Dde deprotection are influenced by the choice of reagents, their concentration, and the reaction time. The following tables summarize key quantitative data for common deprotection protocols.

Table 1: Comparison of Fmoc Deprotection Reagents

| Deprotection Reagent | Concentration | Typical Deprotection Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x 10 min[8] | Highly effective and well-established.[8] | Can promote aspartimide and diketopiperazine (DKP) formation.[8] Regulated in some regions.[8] |

| Piperazine | 20% in DMF | 2 x 7 min | Less prone to side reactions compared to piperidine.[9] | |

| 4-Methylpiperidine | 20% in DMF | 2 x 7 min | Similar efficiency to piperidine.[9] | |

| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min[8] | Faster deprotection, effective for hindered sequences.[8] Can suppress DKP formation.[8] | DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[2][8] |

| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | < 1 min for complete removal[8] | Very rapid deprotection.[8] Effective for difficult and aggregation-prone sequences.[8] | May require optimization to minimize side reactions.[8] |

Table 2: Dde Deprotection Conditions and Efficiency

| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |

| Hydrazine monohydrate | 2% in DMF | 3 x 3 min | The most common method. The concentration should not exceed 2% to avoid side reactions.[10] |

| Hydroxylamine hydrochloride and imidazole | 1 equiv. and 0.75 equiv. in NMP | 30 min - 1 hour[10] | Provides an alternative to hydrazine. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures in Fmoc/Dde chemistry.

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical two-step deprotection procedure for a resin-bound peptide.[11]

-

Resin Preparation: Swell the peptidyl-resin in DMF for 30-60 minutes.[1]

-

Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[8]

-

First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 1-3 minutes.[8][11]

-

Drain: Drain the deprotection solution.[8]

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[1][8]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

Protocol 2: Dde Deprotection

This protocol outlines the selective removal of the Dde protecting group from a lysine side chain.

-

Resin Preparation: Swell the peptidyl-resin in DMF.

-

Hydrazine Treatment: Treat the resin with a 2% (v/v) solution of hydrazine monohydrate in DMF. Use approximately 25 mL of solution per gram of resin.[10]

-

Reaction: Allow the mixture to stand at room temperature for 3 minutes, then filter.[10]

-

Repeat: Repeat the hydrazine treatment two more times.[10]

-

Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove all traces of hydrazine and the cleavage byproducts.[10]

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm, which allows for the quantitative monitoring of Fmoc group cleavage.[11]

-

Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[8]

-

Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[11]

-

Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[11]

-

Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, and subsequently the amount of Fmoc group removed. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Visualization of SPPS Workflow and Orthogonal Strategy

The following diagrams illustrate the logical flow of Fmoc-based SPPS and the concept of an orthogonal protection strategy utilizing Fmoc and Dde.

// Nodes Start [label="Start with Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [label="DMF Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Coupling Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing2 [label="DMF Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat [label="Repeat for next\namino acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Deprotection [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage from Resin\n& Side-chain Deprotection (TFA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Purified Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat; Repeat -> Deprotection [label="Yes"]; Repeat -> Final_Deprotection [label="No"]; Final_Deprotection -> Cleavage; Cleavage -> End; } caption: "General workflow for one cycle of Fmoc SPPS."

// Nodes Peptide [label="Fmoc-Peptide(SideChain-Dde)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Removal [label="Fmoc Removal\n(Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dde_Intact [label="H2N-Peptide(SideChain-Dde)-Resin", fillcolor="#FBBC05", fontcolor="#202124"]; Chain_Elongation [label="Chain Elongation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dde_Removal [label="Dde Removal\n(Hydrazine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Chain_Mod [label="Side-Chain Modification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Peptide [label="Branched/Cyclic Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Peptide -> Fmoc_Removal; Fmoc_Removal -> Dde_Intact; Dde_Intact -> Chain_Elongation; Chain_Elongation -> Dde_Removal; Dde_Removal -> Side_Chain_Mod; Side_Chain_Mod -> Final_Peptide; } caption: "Orthogonal protection strategy using Fmoc and Dde."

Applications in Complex Peptide Synthesis

The orthogonality of the Dde group is particularly advantageous for the synthesis of complex peptide architectures.

-

Branched Peptides: By incorporating an amino acid with a Dde-protected side chain (e.g., Fmoc-Lys(Dde)-OH), the peptide backbone can be fully synthesized, followed by the selective removal of the Dde group to expose a new N-terminus for the synthesis of a peptide branch.[5][12]

-

Cyclic Peptides: The Dde group can be used to protect a side-chain amine or carboxyl group. After linear synthesis, selective deprotection allows for on-resin head-to-side-chain or side-chain-to-side-chain cyclization.[5][12]

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. nbinno.com [nbinno.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

A Technical Guide to Fmoc-Dap(Dde)-OH: A Key Building Block in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-α-Fmoc-N-β-Dde-L-diaminopropionic acid (Fmoc-Dap(Dde)-OH), a crucial reagent for advanced solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, applications in peptide modification, and detailed experimental protocols for its use, particularly focusing on the strategic cleavage of the Dde protecting group.

Core Compound Data

This compound is a derivative of the non-proteinogenic amino acid diaminopropionic acid (Dap). It is protected at the α-amino group with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and at the β-amino group with the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This orthogonal protection scheme is instrumental in the synthesis of complex peptides.

| Property | Value | References |

| CAS Number | 247127-51-1 | [1] |

| Molecular Formula | C28H30N2O6 | [1][2] |

| Molecular Weight | 490.5 g/mol | [1][3] |

The Role of Orthogonal Protection in Peptide Synthesis

In solid-phase peptide synthesis, protecting groups are essential to prevent unwanted side reactions. The utility of this compound lies in its orthogonal protection scheme. The Fmoc group is readily removed by a mild base, typically piperidine, which allows for the sequential addition of amino acids to the growing peptide chain.[4] The Dde group, on the other hand, is stable to these basic conditions, as well as the acidic conditions used for Boc-group removal.[3] This stability allows for the selective deprotection of the β-amino group of the Dap residue at a specific point in the synthesis, enabling site-specific modifications such as:

-

Branched Peptides: A second peptide chain can be synthesized on the deprotected β-amino group.

-

Cyclic Peptides: The deprotected side chain can be used to form a lactam bridge with the C-terminus or another side chain.

-

Attachment of Moieties: Fluorescent labels, biotin, or other molecules can be conjugated to the deprotected amine.[5]

While this compound itself is not directly involved in cellular signaling, it is a critical tool for synthesizing custom peptides that can be designed to interact with and modulate various signaling pathways. The ability to introduce specific modifications allows for the creation of peptide-based probes, inhibitors, and therapeutics with high specificity.

Experimental Protocols

The following are generalized protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Incorporation of this compound into a Peptide Sequence

This follows the standard procedure for Fmoc-SPPS.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for a specified time (e.g., two treatments of 10 minutes each).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF) and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a Ninhydrin test.

-

Washing: The resin is washed with DMF to remove excess reagents.

Selective Deprotection of the Dde Group

The removal of the Dde group is typically achieved using a dilute solution of hydrazine.

-

Resin Preparation: The peptide-resin is washed thoroughly with DMF.

-

Deprotection Solution Preparation: A fresh solution of 2% (v/v) hydrazine monohydrate in DMF is prepared.[6]

-

Dde Cleavage: The 2% hydrazine solution is added to the resin (approximately 10 mL per gram of resin).[7] The mixture is gently agitated at room temperature. The reaction is typically performed in short, repeated cycles (e.g., 3 treatments of 3-5 minutes each) to minimize potential side reactions.[6][7]

-

Washing: The resin is extensively washed with DMF to remove the hydrazine and the cleaved Dde-adduct.[3] The resin now has a free β-amino group on the Dap residue, ready for the desired modification.

Note on Stability: While the Dde group is generally stable to piperidine, some partial cleavage can occur during long syntheses with numerous Fmoc deprotection cycles. For such cases, the more sterically hindered ivDde protecting group may be a more robust alternative.[7]

Diagrams

Caption: Workflow for incorporating this compound and subsequent side-chain modification.

Caption: Simplified mechanism of Dde group cleavage by hydrazine.

References

An In-depth Technical Guide to the Solubility of Fmoc-Dap(Dde)-OH in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nβ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-α,β-diaminopropionic acid (Fmoc-Dap(Dde)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in different solvents is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving desirable yields in peptide manufacturing.

While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from the known behavior of structurally similar Fmoc-protected amino acids and provides a detailed protocol for empirical determination.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₈H₃₀N₂O₆ |

| Molecular Weight | 490.5 g/mol [1][2] |

| Appearance | Typically a white to off-white powder |

| Storage | 2-8°C, protected from moisture |

The structure of this compound, with its bulky and hydrophobic Fmoc and Dde protecting groups, largely dictates its solubility profile. Like most Fmoc-amino acids, it exhibits favorable solubility in polar aprotic solvents commonly employed in SPPS.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in solvents frequently used in peptide synthesis. These estimations are based on the general solubility of Fmoc-protected amino acids.[3][4][5]

| Solvent | Abbreviation | General Solubility | Key Considerations |

| N,N-Dimethylformamide | DMF | High | The most common and effective solvent for SPPS coupling reactions.[6][7][8] |

| N-Methyl-2-pyrrolidone | NMP | High | An alternative to DMF, often used for difficult couplings due to its strong solvating properties.[3][8] |

| Dimethyl Sulfoxide | DMSO | High | Excellent solvent for Fmoc-amino acids, sometimes used in co-solvent systems to enhance solubility.[5][6][7][8] |

| Dichloromethane | DCM | Moderate to Low | Solubility is generally lower compared to polar aprotic solvents.[3][5] |

| Tetrahydrofuran | THF | Moderate | Can be used, but typically less effective than DMF or NMP.[3] |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc and Dde groups significantly limits aqueous solubility.[3] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is highly recommended. The following protocol outlines a robust method for determining the solubility of this compound in a specific solvent.[3][5][6]

Materials and Equipment

-

This compound

-

High-purity solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with sealed caps

-

Thermostatic shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 100 mg) into a sealed vial.

-

Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Repeat for each solvent to be tested.

-

-

Equilibration:

-

Agitate the mixtures at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution factor will likely be necessary.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration). A C18 column with UV detection at 265 nm or 301 nm is typically suitable.[3]

-

Inject the diluted sample of the saturated solution into the HPLC.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This structured approach ensures the accurate and reproducible determination of solubility, providing critical data for the successful implementation of this compound in peptide synthesis protocols.

References

- 1. Dde-D-Dap(Fmoc)-OH | C28H30N2O6 | CID 135742646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C28H30N2O6 | CID 135742649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. reddit.com [reddit.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-Dap(Dde)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the orthogonally protected amino acid derivative, N-α-Fmoc-N-β-Dde-L-diaminopropionic acid (Fmoc-Dap(Dde)-OH). The information presented herein is essential for the verification of the structural integrity and purity of this reagent, which is commonly employed in solid-phase peptide synthesis (SPPS) for the introduction of diaminopropionic acid residues, enabling subsequent side-chain modifications.

Molecular and Spectroscopic Overview

This compound is a derivative of diaminopropionic acid where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino group is protected by a hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This orthogonal protection scheme allows for the selective deprotection and modification of the side-chain amino group while the peptide backbone remains attached to the solid support and the N-terminus is protected.

Molecular Formula: C₂₈H₃₀N₂O₆[1]

Molecular Weight: 490.5 g/mol [1][2]

Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for confirming the molecular weight of synthetic compounds. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization method that typically yields the protonated molecular ion [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₂₈H₃₀N₂O₆ |

| Calculated Monoisotopic Mass | 490.2104 g/mol |

| Expected [M+H]⁺ (monoisotopic) | 491.2177 m/z |

| Expected [M+Na]⁺ (monoisotopic) | 513.1996 m/z |

| Expected [M-H]⁻ (monoisotopic) | 489.2030 m/z |

Note: The expected values are calculated based on the molecular formula. Actual experimental data may vary slightly.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The following tables outline the expected chemical shifts for the ¹H and ¹³C nuclei in this compound, based on typical values for the constituent functional groups. The spectra are generally recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, referenced to TMS at 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~7.90 | d | 2H | Fmoc aromatic |

| ~7.70 | t | 2H | Fmoc aromatic |

| ~7.40 | t | 2H | Fmoc aromatic |

| ~7.30 | t | 2H | Fmoc aromatic |

| ~4.30 | m | 1H | α-CH |

| ~4.20 | m | 2H | Fmoc CH₂ |

| ~3.50 | m | 2H | β-CH₂ |

| ~2.40 | s | 4H | Dde CH₂ |

| ~1.80 | s | 3H | Dde C=C-CH₃ |

| ~1.00 | s | 6H | Dde C(CH₃)₂ |

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions. Multiplicity (s: singlet, d: doublet, t: triplet, m: multiplet, br: broad) and coupling constants are predictive.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, referenced to TMS at 0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~196.0 | Dde C=O |

| ~173.0 | COOH |

| ~160.0 | Dde C=C |

| ~156.0 | Fmoc C=O |

| ~144.0 | Fmoc aromatic (quaternary) |

| ~141.0 | Fmoc aromatic (quaternary) |

| ~128.0 | Fmoc aromatic |

| ~127.5 | Fmoc aromatic |

| ~125.0 | Fmoc aromatic |

| ~120.0 | Fmoc aromatic |

| ~108.0 | Dde C=C (quaternary) |

| ~66.0 | Fmoc CH₂ |

| ~55.0 | α-CH |

| ~50.0 | Dde CH₂ |

| ~47.0 | Fmoc CH |

| ~40.0 | β-CH₂ |

| ~35.0 | Dde C(CH₃)₂ (quaternary) |

| ~28.0 | Dde C(CH₃)₂ |

| ~18.0 | Dde C=C-CH₃ |

Note: These are predicted chemical shifts. Quaternary carbons in the Dde and Fmoc groups are also expected in the spectrum.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of protected amino acids.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. This stock solution is then diluted to a final concentration of 1-10 µM in a 50:50 acetonitrile:water solution, often with the addition of 0.1% formic acid to promote protonation for positive ion mode analysis.

-

Instrumentation: A high-resolution mass spectrometer equipped with an ESI source is used.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively. Data is typically acquired over a mass-to-charge (m/z) range of 100-1000.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the protonated or deprotonated molecule. The observed m/z is compared to the calculated theoretical value to confirm the identity of the compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-13 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR. The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS. The integration of ¹H NMR signals and the chemical shifts and multiplicities of both ¹H and ¹³C NMR signals are analyzed to confirm the structure of the molecule.

Logical Workflow of Orthogonal Protection

The use of Fmoc and Dde as protecting groups for the α- and β-amino functions of diaminopropionic acid, respectively, provides an orthogonal system that is highly valuable in peptide synthesis. The following diagram illustrates the logical workflow for the selective deprotection of these groups.

Caption: Orthogonal deprotection workflow for this compound in SPPS.

This diagram illustrates that treatment with a base, such as piperidine, selectively removes the Fmoc group, allowing for peptide chain elongation at the N-terminus. Conversely, treatment with hydrazine selectively removes the Dde group, enabling modification of the side-chain amino group. This orthogonality is fundamental to the synthesis of complex peptides with specific side-chain functionalities.

References

Diaminopropionic Acid Derivatives in Synthesis: A Technical Guide

Introduction

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged as a versatile building block in synthetic chemistry, with its derivatives finding extensive applications in peptide synthesis, drug discovery, and materials science.[1][2] The presence of two primary amine functionalities, an α-amino group and a β-amino group, provides unique structural and functional properties, but also presents a significant challenge in terms of selective functionalization. This technical guide provides an in-depth overview of the synthesis of diaminopropionic acid derivatives, with a focus on orthogonal protection strategies, key synthetic methodologies, and their applications.

The strategic importance of DAP derivatives lies in their ability to introduce branching in peptides, create constrained cyclic structures, and mimic the side chains of other amino acids like lysine.[3] Furthermore, DAP-containing peptides have been shown to exhibit pH-sensitive behavior, making them valuable for the development of drug and gene delivery systems.[4][5] The synthesis of DAP derivatives often starts from readily available chiral precursors like aspartic acid or serine, employing key reactions such as the Curtius rearrangement and reductive amination to install the second amino group.[6][7]

A critical aspect of working with DAP is the implementation of an orthogonal protection strategy for its two amino groups. This allows for the selective deprotection and subsequent modification of one amine functionality while the other remains protected, enabling the stepwise construction of complex molecular architectures.[8] Commonly used amine protecting groups in this context include the acid-labile tert-butyloxycarbonyl (Boc) group, the hydrogenolysis-cleavable benzyloxycarbonyl (Z or Cbz) group, and the palladium-catalyzed removable allyloxycarbonyl (Alloc) group.[8]

This guide will delve into the practical aspects of DAP derivative synthesis, providing detailed experimental protocols for key transformations and summarizing quantitative data to aid researchers in selecting the most appropriate synthetic routes and protection strategies for their specific needs.

Orthogonal Protection Strategies

The selective functionalization of the α- and β-amino groups of diaminopropionic acid is paramount for its successful application in synthesis. This is achieved through the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting each other.[8] The choice of protecting groups is dictated by the overall synthetic plan, including the reaction conditions to be employed in subsequent steps and the desired final product.

A common strategy involves protecting the α-amino group with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, suitable for solid-phase peptide synthesis (SPPS), while the β-amino group is protected with an acid-labile Boc group.[9] Alternatively, the α-amino group can be protected with a Boc group, and the β-amino group with a Cbz group, which can be removed by catalytic hydrogenolysis.[3][6] The Alloc group offers another layer of orthogonality, as it is stable to both acidic and basic conditions and is selectively removed by palladium catalysis.[8]

The following table summarizes the common protecting groups used for DAP and their cleavage conditions:

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Fmoc, Cbz, Alloc |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc, Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Boc, Cbz, Alloc |

| Allyloxycarbonyl | Alloc | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Boc, Fmoc, Cbz |

The logical workflow for the selective deprotection of a DAP derivative is illustrated in the following diagram:

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of orthogonally protected diaminopropionic acid derivatives. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

From Aspartic Acid via Curtius Rearrangement

A widely used and efficient method for synthesizing orthogonally protected DAP involves the Curtius rearrangement of a protected aspartic acid derivative.[3][6] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be trapped with an alcohol to form a carbamate-protected amine.

A typical synthetic sequence starts with commercially available N(α)-Boc-Asp(OBn)-OH.[6] The carboxylic acid of the aspartic acid side chain is converted to an acyl azide, which then undergoes the Curtius rearrangement. Trapping the resulting isocyanate with benzyl alcohol yields the Cbz-protected β-amino group.[6]

The following table summarizes the yields for a reported synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid from N(α)-Boc-Asp(OBn)-OH.[3]

| Step | Reaction | Reagents | Yield (%) |

| 1 | Acyl azide formation | DPPA, Et₃N | 95 |

| 2 | Curtius rearrangement and trapping | Benzyl alcohol, heat | 87 |

| 3 | Saponification | LiOH | 92 |

The overall workflow for this synthesis is depicted below:

References

- 1. chembk.com [chembk.com]

- 2. DAP (2,3-Diaminopropionic Acid) [Unnatural Amino Acid Derivatives] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Dap(Dde)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in drug discovery and development, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved therapeutic properties. Fmoc-L-2,3-diaminopropionic acid(Dde)-OH (Fmoc-Dap(Dde)-OH) is a key building block in this regard. It provides a versatile platform for the introduction of side-chain modifications through the orthogonally protected β-amino group. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is stable to the basic conditions used for the removal of the Nα-Fmoc group, yet it can be selectively cleaved under mild conditions, allowing for site-specific modifications of the peptide on the solid support.

These application notes provide a comprehensive guide to the efficient incorporation of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for coupling and selective deprotection of the Dde group are presented, along with troubleshooting strategies to address common challenges.

Key Applications of this compound in Peptide Synthesis

-

Synthesis of Branched Peptides: The selective deprotection of the Dde group allows for the synthesis of peptides with branching at the Dap residue.

-

Peptide Cyclization: The β-amino group of Dap can be used for on-resin cyclization with the N-terminus or a side chain of another amino acid.

-

Attachment of Reporter Groups: Fluorescent dyes, biotin, or other reporter molecules can be specifically attached to the Dap side chain.

-

PEGylation: Site-specific PEGylation can be achieved at the Dap residue to improve the pharmacokinetic properties of the peptide.

-

Drug Conjugation: The Dap side chain serves as a convenient handle for the conjugation of small molecule drugs to the peptide.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation

While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative studies, the following table provides a general overview of the performance of commonly used coupling reagents in SPPS. The efficiency for this compound is expected to follow similar trends.

| Coupling Reagent | Reagent Type | Relative Speed of Coupling | General Coupling Efficiency | Risk of Racemization | Key Considerations |

| HATU | Uronium/Aminium Salt | Very Fast | >99% | Very Low | Highly efficient for sterically hindered couplings. |

| HBTU/TBTU | Uronium/Aminium Salt | Fast | >98% | Low | Cost-effective and widely used for routine synthesis. |

| PyBOP | Phosphonium Salt | Fast | >98% | Low | Good for hindered couplings; byproduct is water-soluble. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | >95% | Moderate | A classic and cost-effective method. |

| DIC/Oxyma | Carbodiimide/Additive | Moderate-Fast | >98% | Low | OxymaPure® is a safer and often more effective alternative to HOBt. |

Table 2: Comparison of Dde Deprotection Methods

| Deprotection Reagent | Typical Conditions | Reaction Time | Efficiency | Orthogonality to Fmoc | Potential Side Reactions |

| 2% Hydrazine in DMF | 2% (v/v) hydrazine monohydrate in DMF | 3 x 3 minutes | High | No (removes Fmoc) | Can cause peptide cleavage at Gly residues and conversion of Arg to Orn at higher concentrations.[1][2] |

| Hydroxylamine Hydrochloride/Imidazole | 1.8 mM Hydroxylamine HCl, 1.4 mM Imidazole in NMP/DCM (5:1) | 1-3 hours | High | Yes | Slower reaction time compared to hydrazine. |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, 2.9 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.

-

Add DIPEA to the solution and pre-activate for 1-5 minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the successful consumption of free primary amines and a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling is recommended.

-

Protocol 2: Selective Deprotection of the Dde Group

This protocol outlines the procedure for the selective removal of the Dde protecting group from the Dap side chain, leaving other protecting groups, including Fmoc, intact when using the hydroxylamine method.

Method A: Hydrazine Deprotection (for N-terminally Boc-protected peptides)

Materials:

-

Peptide-resin containing a Dap(Dde) residue (N-terminus should be protected with Boc)

-

2% (v/v) Hydrazine monohydrate in DMF

-

DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 2% hydrazine in DMF for 3 minutes with agitation.

-

Drain the solution.

-

Repeat the hydrazine treatment two more times.[3]

-

Wash the resin thoroughly with DMF (5-7 times). The resin is now ready for on-resin modification of the Dap side chain.

Method B: Hydroxylamine Deprotection (Orthogonal to Fmoc)

Materials:

-

Peptide-resin containing a Dap(Dde) residue

-

Hydroxylamine hydrochloride

-

Imidazole

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

DMF

Procedure:

-

Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1.8 mmol) and imidazole (1.35 mmol) in a mixture of NMP and DCM (e.g., 5:1 v/v).[4]

-

Swell the peptide-resin in DMF and then wash with DCM.

-

Add the hydroxylamine/imidazole solution to the resin.

-

Agitate the mixture at room temperature for 1-3 hours.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times). The resin is now ready for on-resin modification.

Mandatory Visualization

Caption: Experimental workflow for incorporating this compound in SPPS.

Caption: Orthogonal protection strategy in SPPS using Fmoc, Dde, and acid-labile side-chain protecting groups.

Troubleshooting

-

Incomplete Coupling: If a Kaiser test indicates incomplete coupling of this compound, perform a second coupling with fresh reagents before proceeding. Using a more potent coupling reagent like HATU can also improve efficiency.

-

Dde Migration: Dde group migration to a free ε-amino group of a lysine residue can occur, particularly during Fmoc deprotection with piperidine. To minimize this, ensure short Fmoc deprotection times or consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Premature Dde Cleavage: The Dde group is generally stable to piperidine. However, prolonged exposure or the use of stronger bases for Fmoc deprotection may lead to some loss of the Dde group. Monitor reaction times carefully.

Conclusion

The use of this compound is a powerful and versatile tool in solid-phase peptide synthesis, enabling the creation of complex and modified peptides. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully incorporate this valuable building block into their synthetic strategies, paving the way for the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols: Site-Specific Peptide Modification with Fmoc-Dap(Dde)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and biomedical research. The ability to introduce specific functionalities at a defined position within a peptide sequence allows for the creation of novel therapeutics with enhanced properties, targeted drug delivery systems, and advanced diagnostic tools. Fmoc-L-2,3-diaminopropionic acid (Dde), or Fmoc-Dap(Dde)-OH, is a key building block in solid-phase peptide synthesis (SPPS) that enables such precise modifications.